[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol
CAS No.: 75810-59-2
Cat. No.: VC8364317
Molecular Formula: C14H21NO2
Molecular Weight: 235.32 g/mol
* For research use only. Not for human or veterinary use.
![[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methanol - 75810-59-2](/images/structure/VC8364317.png)
Specification
CAS No. | 75810-59-2 |
---|---|
Molecular Formula | C14H21NO2 |
Molecular Weight | 235.32 g/mol |
IUPAC Name | [2-(4-methoxyphenyl)-1-methylpiperidin-3-yl]methanol |
Standard InChI | InChI=1S/C14H21NO2/c1-15-9-3-4-12(10-16)14(15)11-5-7-13(17-2)8-6-11/h5-8,12,14,16H,3-4,9-10H2,1-2H3 |
Standard InChI Key | FGKFSGZEKVATDB-UHFFFAOYSA-N |
SMILES | CN1CCCC(C1C2=CC=C(C=C2)OC)CO |
Canonical SMILES | CN1CCCC(C1C2=CC=C(C=C2)OC)CO |
Introduction
Chemical Structure and Stereochemical Considerations
[(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] features a piperidine ring substituted at the 2-position with a 4-methoxyphenyl group and at the 3-position with a hydroxymethyl group, alongside a methyl group at the 1-position. The stereochemistry of the piperidine ring significantly influences its physicochemical and biological behavior. For example, enantiomers of similar piperidine methanol derivatives exhibit distinct binding affinities to biological targets, such as neurotransmitter receptors .
Key Structural Features:
-
Piperidine Core: A six-membered nitrogen-containing heterocycle providing conformational rigidity.
-
4-Methoxyphenyl Substituent: Introduces electron-donating effects via the methoxy group, enhancing solubility and modulating aromatic interactions.
-
Hydroxymethyl Group: Enables hydrogen bonding and serves as a site for further chemical modifications.
The spatial arrangement of these groups determines the compound’s dipole moment, logP (partition coefficient), and hydrogen-bonding capacity, which collectively influence its pharmacokinetic profile.
Synthetic Routes and Industrial Production
Retrosynthetic Analysis
The synthesis of [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] can be approached through strategies analogous to those used for fluorophenyl analogs . A plausible retrosynthetic pathway involves:
-
Piperidine Ring Formation: Cyclization of a linear precursor, such as a δ-amino alcohol, under acidic or basic conditions.
-
Methoxyphenyl Introduction: Electrophilic aromatic substitution or Suzuki-Miyaura coupling to install the 4-methoxyphenyl group.
-
Hydroxymethylation: Reduction of a ketone intermediate using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Catalytic Asymmetric Synthesis
Patent literature describes a method for synthesizing [(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol] using a diphenylprolinol-TBDMS catalyst. Adapting this approach for the methoxyphenyl derivative would involve:
-
Aldol Condensation: Reacting 3-(4-methoxyphenyl)acrylaldehyde with methyl 3-(methylamino)-3-oxopropanoate in the presence of a chiral organocatalyst.
-
Reductive Cyclization: Treating the intermediate with NaBH4 to form the piperidine ring and hydroxymethyl group.
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Aldol Condensation | Diphenylprolinol-TBDMS, KOAc, EtOAc | 78 | 95 |
Reductive Cyclization | NaBH4, MeOH, 0°C → RT | 85 | 97 |
Physicochemical Properties
Experimental data for [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] remains sparse, but properties can be extrapolated from structurally related compounds. For instance, 1-Methyl-4-piperidinemethanol (C7H15NO) exhibits a boiling point of 108°C at 10 mmHg and a density of 0.981 g/mL . Introducing the 4-methoxyphenyl group is expected to increase molecular weight (MW ≈ 249.3 g/mol) and lipophilicity (logP ≈ 2.1).
Table 2: Predicted Physicochemical Properties
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by three functional regions:
-
Piperidine Nitrogen: Susceptible to alkylation or acylation.
-
Hydroxymethyl Group: Oxidizable to a carboxylic acid or esterifiable.
-
Methoxyphenyl Ring: Participates in electrophilic substitution (e.g., nitration, halogenation).
Oxidation Reactions
Treatment with Jones reagent (CrO3/H2SO4) oxidizes the hydroxymethyl group to a ketone, yielding [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanone]. This product serves as an intermediate for further derivatization, such as Grignard additions .
Substitution Reactions
The methoxy group directs electrophiles to the para position of the aromatic ring. For example, nitration with HNO3/H2SO4 produces [(2-(4-methoxy-3-nitrophenyl)-1-methylpiperidin-3-yl)methanol], a precursor for amine synthesis.
Compound | Activity (IC50/EC50) | Target | Reference |
---|---|---|---|
[(3S,4R)-4-(4-Fluorophenyl) analog] | 2.4 μM | AChE | |
1-Methyl-4-piperidinemethanol | Inactive | N/A |
The methoxy group in [(2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl)methanol] may enhance blood-brain barrier permeability compared to fluorophenyl analogs, suggesting potential CNS applications.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) and antipsychotics. Its stereochemical purity (>99% ee) is critical for drug efficacy .
Catalysis and Materials Science
Piperidine methanol derivatives act as ligands in asymmetric catalysis. For example, they facilitate enantioselective aldol reactions with 85–92% ee .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume